molecular formula C18H18N6O4 B2908114 N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396843-54-1

N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2908114
CAS RN: 1396843-54-1
M. Wt: 382.38
InChI Key: CMPNYWVAGIQRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as AMT-130, is a small molecule therapeutic agent that is being developed for the treatment of Huntington's disease.

Mechanism of Action

N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is an antisense oligonucleotide that is designed to bind to the huntingtin messenger RNA (mRNA) and prevent the translation of the mutant huntingtin protein. The drug is delivered to the brain using a viral vector, which allows for targeted delivery to the affected cells. Once inside the cell, the drug binds to the mRNA and triggers the degradation of the mRNA, preventing the production of the mutant huntingtin protein.
Biochemical and Physiological Effects:
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been shown to effectively reduce the levels of mutant huntingtin protein in animal models of Huntington's disease. The drug has been shown to be well-tolerated and safe in preclinical studies. The drug has also been shown to improve motor function and reduce neuronal damage in animal models of the disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is its targeted delivery to the affected cells using a viral vector. This allows for more efficient and effective delivery of the drug to the brain. However, one of the limitations of the drug is its potential off-target effects, which may lead to unintended consequences.

Future Directions

There are several future directions for the development of N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. One direction is to optimize the delivery of the drug to the brain and improve its efficacy. Another direction is to investigate the potential of the drug in other neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of the drug in humans.
Conclusion:
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a promising therapeutic agent for the treatment of Huntington's disease. The drug works by reducing the production of the mutant huntingtin protein, which is responsible for the disease symptoms. The drug has been shown to be well-tolerated and safe in preclinical studies and has the potential to improve motor function and reduce neuronal damage in animal models of the disease. Further research is needed to optimize the delivery of the drug to the brain and investigate its potential in other neurodegenerative disorders.

Synthesis Methods

N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-methoxybenzylamine with 5-acetamido-2-methoxybenzoic acid to form an amide intermediate. The amide intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 4-methoxyphenylboronic acid to form N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide.

Scientific Research Applications

N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential therapeutic effects in Huntington's disease. Huntington's disease is a genetic disorder that affects the brain and causes progressive degeneration of the nerve cells. N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is designed to target the huntingtin gene, which is mutated in Huntington's disease. The drug works by reducing the production of the mutant huntingtin protein, which is responsible for the disease symptoms.

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-11(25)19-12-4-9-16(28-3)15(10-12)20-18(26)17-21-23-24(22-17)13-5-7-14(27-2)8-6-13/h4-10H,1-3H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPNYWVAGIQRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.